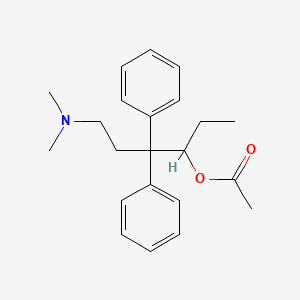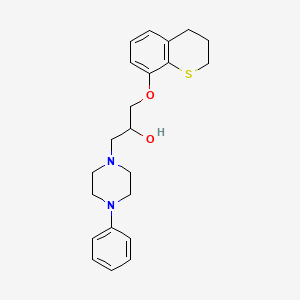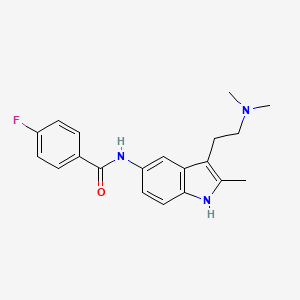
FC7Lvp85JZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide, identified by the unique ingredient identifier FC7Lvp85JZ, is a compound with a molecular formula of C20H22FN3O . This compound is notable for its structural complexity, which includes an indole ring substituted with a dimethylaminoethyl group and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethyl methacrylate with other reagents under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as 2,2′-azobis(2-methylpropionitrile) (AIBN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The compound’s effects are mediated through its binding to serotonin receptors and other protein targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyltryptamine: Shares the indole structure and has similar pharmacological properties.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used in photoinitiation and shares the dimethylaminoethyl group.
Tris(2-(dimethylamino)ethyl)amine: Another compound with dimethylamino groups, used in polymer chemistry.
Uniqueness
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzamide moiety differentiates it from other similar compounds, providing unique properties for research and industrial applications .
Properties
CAS No. |
189806-34-6 |
|---|---|
Molecular Formula |
C20H22FN3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22FN3O/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14/h4-9,12,22H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
IIHVBDVYBDSPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


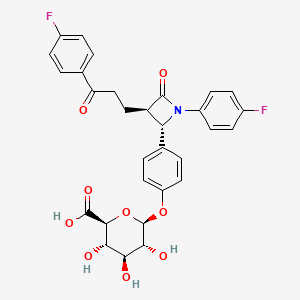

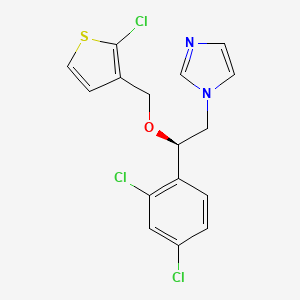
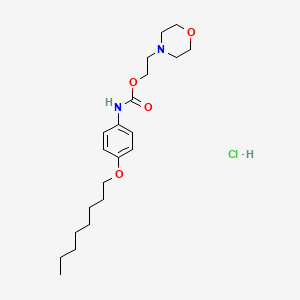

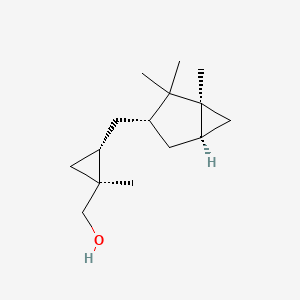

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
